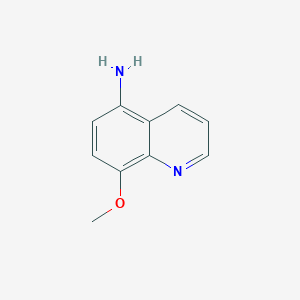

8-Methoxyquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWACEYBFBFSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343396 | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70945-35-6 | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 8-Methoxyquinolin-5-amine from 8-hydroxyquinoline

An In-Depth Technical Guide for the

Executive Summary

8-Methoxyquinolin-5-amine is a valuable heterocyclic amine intermediate, pivotal in the synthesis of various pharmacologically active compounds and functional materials. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves an initial O-methylation to protect the hydroxyl group and form 8-methoxyquinoline, followed by a regioselective electrophilic nitration at the C-5 position, and concluding with the reduction of the nitro group to the target primary amine. This document offers detailed, field-proven experimental protocols, mechanistic insights into each chemical transformation, and a summary of expected outcomes, designed for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline skeleton, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] 8-Hydroxyquinoline, in particular, is a well-known chelating agent with established antiseptic and pesticide properties.[4][5]

The target molecule, this compound, serves as a crucial building block. The amine functionality provides a reactive handle for further chemical modifications, such as amide bond formation, enabling its incorporation into more complex molecular architectures.[6] For instance, it is a precursor for compounds with potential herbicidal activity and can be used as an auxiliary in complex organic syntheses.[7][8] This guide details a reliable and reproducible synthetic route to access this important intermediate from 8-hydroxyquinoline.

Synthetic Strategy and Mechanistic Rationale

The conversion of 8-hydroxyquinoline to this compound is efficiently achieved through a three-step sequence. This strategy is designed to first protect the reactive phenolic hydroxyl group, then install the nitrogen functionality via a nitro group, and finally, unmask the desired amine.

Caption: Overall three-step synthetic workflow.

Step 1: O-Methylation of 8-Hydroxyquinoline

The initial step involves the conversion of the phenolic hydroxyl group of 8-hydroxyquinoline into a methoxy ether. This is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.

-

Causality of Experimental Choices:

-

Base (Potassium Carbonate, K₂CO₃): The phenolic proton of 8-hydroxyquinoline is acidic (pKa ≈ 9.9) and must be removed to generate the nucleophilic phenoxide ion.[4] Potassium carbonate is an ideal base for this purpose; it is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions. It is also inexpensive and easy to handle.

-

Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide serves as the electrophile. Iodine is an excellent leaving group, facilitating the SN2 attack by the phenoxide.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and promotes the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

-

Step 2: Electrophilic Nitration of 8-Methoxyquinoline

This step introduces a nitro group onto the quinoline ring via an electrophilic aromatic substitution reaction.

-

Causality of Experimental Choices:

-

Reagents (Conc. H₂SO₄ and Conc. HNO₃): This combination, known as mixed acid, is the standard for generating the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form NO₂⁺.

-

Regioselectivity: The methoxy group (-OCH₃) at the C-8 position is a strongly activating, ortho, para-directing group. It increases the electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic attack than the pyridine ring (which is deactivated by the protonated nitrogen under strong acidic conditions).[9] The electronic activation strongly directs the incoming nitronium ion to the C-5 position (para to the methoxy group), leading to the desired 5-nitro product.[7]

-

Reaction Conditions (Cooling): Nitration reactions are highly exothermic. Cooling the reaction mixture is crucial to prevent over-reaction, the formation of dinitro products, and potential runaway reactions.

-

Step 3: Reduction of 8-Methoxy-5-nitroquinoline

The final step is the reduction of the aromatic nitro group to a primary amine.

-

Causality of Experimental Choices:

-

Reagents (Tin dust and Conc. HCl): This is a classic Bechamp reduction, a type of dissolving metal reduction. Tin metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by hydrochloric acid. This method is robust, high-yielding, and effective for reducing aromatic nitro compounds.[7]

-

Alternative Methods: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is a common and often cleaner alternative.[10] This method avoids the use of stoichiometric amounts of metal and strong acid, simplifying the workup. However, it requires specialized equipment for handling hydrogen gas. For laboratory-scale synthesis, the Sn/HCl method is often more convenient and cost-effective.

-

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[7]

Protocol 3.1: Synthesis of 8-Methoxyquinoline

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL) in a round-bottom flask, add solid potassium carbonate (1.0 g, 7.24 mmol).

-

Add methyl iodide (0.45 mL, 7.23 mmol) to the suspension.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours with magnetic stirring.

-

After 24 hours, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts from the mixture and wash the solid cake with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent in vacuo using a rotary evaporator.

-

The resulting residue, a light oil, can be purified by flash chromatography (using acetone as the eluent) to afford pure 8-methoxyquinoline.

Protocol 3.2: Synthesis of 8-Methoxy-5-nitroquinoline

-

In a flask placed in an ice bath, carefully mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³). Allow the nitrating mixture to cool.

-

To the cold nitrating mixture, add 8-methoxyquinoline (50 mg, 0.31 mmol) portion-wise with constant shaking or stirring to ensure it dissolves completely.

-

The reaction is rapid due to the activating methoxy group and should be complete within 10-15 minutes.

-

Pour the reaction mixture slowly into a beaker containing cold water (e.g., 50 mL). A yellow solid will precipitate.

-

Collect the yellow precipitate by vacuum filtration.

-

Dry the solid over anhydrous calcium chloride or in a desiccator.

-

Recrystallize the crude product from 95% methanol (approx. 50 mL) to obtain purified yellow crystals of 8-methoxy-5-nitroquinoline.

Protocol 3.3: Synthesis of this compound

-

In a suitable flask, dissolve 8-methoxy-5-nitroquinoline (50 mg, 0.24 mmol) in concentrated hydrochloric acid (10 mL).

-

To this solution, add tin dust (1 g) in portions with vigorous shaking or stirring.

-

Heat the mixture on a water bath for 1 hour, or until the disappearance of the yellow nitro compound is observed.

-

Cool the reaction mixture to approximately 30°C.

-

Neutralize the acidic medium by carefully adding cold water (40 mL) or a suitable base (e.g., concentrated NaOH solution) until the solution is basic.

-

Extract the aqueous mixture with chloroform (40 mL). Separate the organic layer.

-

Dry the chloroform extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

-

The resulting brownish solid can be further purified by recrystallization or column chromatography to yield this compound.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for each step of the synthesis based on literature data.[1][7]

| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Melting Point (°C) | Appearance |

| 1 | 8-Methoxyquinoline | 8-Hydroxyquinoline (1.05 g) | K₂CO₃, CH₃I, Acetone | ~71% | N/A (Oil) | Light Oil |

| 2 | 8-Methoxy-5-nitroquinoline | 8-Methoxyquinoline (50 mg) | Conc. H₂SO₄, Conc. HNO₃ | ~77% | 115°C | Yellow Solid |

| 3 | This compound | 8-Methoxy-5-nitroquinoline (50 mg) | Sn dust, Conc. HCl | ~96% | 142°C | Brownish Solid |

Visualization of the Reaction Scheme

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Chemical reaction scheme for the synthesis.

Conclusion

This guide outlines a robust and efficient three-step synthesis of this compound from 8-hydroxyquinoline. The described protocols for O-methylation, nitration, and reduction are based on well-established chemical principles and have been demonstrated to provide good to excellent yields. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and adapt it as needed for their specific applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 6. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 7. nnpub.org [nnpub.org]

- 8. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinolin-5-amine

Preamble: A Molecule of Interest

8-Methoxyquinolin-5-amine, a substituted quinoline derivative, represents a significant scaffold in synthetic and medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , its true value lies in its utility as a versatile building block and as a readily removable directing group for C-H bond activation, enabling the synthesis of complex nitrogen-containing heterocycles.[1][2][3] A precise and unambiguous confirmation of its molecular structure is paramount before its use in any research or drug development pipeline. This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this compound, grounded in the principles of analytical chemistry and designed for researchers and drug development professionals. Our approach is not merely a recitation of methods but a logical, self-validating workflow where each piece of spectroscopic data corroborates the others to build an unshakeable structural assignment.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; mol [label=<

>]; caption [label="Fig 1. Chemical Structure of this compound", fontsize=10]; mol -> caption [minlen=2]; } enddot

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Expertise & Experience: For an organic molecule, NMR is the most powerful technique for definitive structure elucidation. It provides detailed information about the carbon-hydrogen framework. Our primary investigation begins with ¹H (proton) and ¹³C NMR. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent starting point for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be invaluable as it often allows for the observation of N-H protons that might be broadened or exchanged in other solvents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum maps the chemical environment of every proton in the molecule, providing three key pieces of information: chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and splitting patterns (multiplicity), which show adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Analysis & Interpretation: Based on the structure, we anticipate signals corresponding to six distinct proton environments. While specific data for this compound is not widely published, data from the closely related isomer, 5-Methoxyquinolin-8-amine, provides an excellent predictive model for the expected shifts and couplings.[4]

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | 8.7 - 8.9 | Doublet of Doublets (dd) | 1H | Deshielded by adjacent heterocyclic nitrogen. |

| H4 | 8.4 - 8.6 | Doublet of Doublets (dd) | 1H | Deshielded by adjacent heterocyclic nitrogen. |

| H3 | 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | Standard aromatic proton on the pyridine ring. |

| H6 | 6.9 - 7.1 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating amine group, shielded. |

| H7 | 6.7 - 6.9 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating methoxy group, shielded. |

| -NH₂ | ~4.8 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Shift is solvent-dependent. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Protons on the methoxy group, singlet as there are no adjacent protons. |

Carbon-13 (¹³C) NMR Spectroscopy

Complementing the ¹H NMR, the ¹³C spectrum reveals the number of unique carbon atoms and their chemical environments. A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A greater number of scans is required (typically several hundred to thousands).

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis & Interpretation: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C8a, C4a (Quaternary) | 138 - 142 | Bridgehead carbons adjacent to nitrogen and within the aromatic system. |

| C5, C8 (Quaternary) | 145 - 155 | Aromatic carbons directly bonded to strong electron-donating groups (amine and methoxy). |

| C2, C4 | 148 - 152 | Carbons in the pyridine ring, deshielded by the nitrogen atom. |

| C3 | 121 - 124 | Carbon in the pyridine ring. |

| C6, C7 | 105 - 115 | Aromatic carbons shielded by the ortho/para directing amine and methoxy groups. |

| -OCH₃ | 55 - 60 | Methoxy carbon, typical range for an aryl methyl ether. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For this compound, FT-IR serves as a crucial validation step, confirming the primary amine (-NH₂) and aryl ether (C-O-C) moieties suggested by the NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Analysis & Interpretation: The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |

| N-H Stretch | 3400 - 3250 | Two medium, sharp bands | Primary Amine (-NH₂)[5][6] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp | Aromatic Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to weak, sharp | Methoxy Group (-OCH₃) |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong, sharp | Primary Amine (-NH₂)[5] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium to strong bands | Quinoline Core |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Aromatic Amine[5] |

| Aryl C-O Stretch | 1275 - 1200 | Strong, sharp | Aryl Ether (Methoxy)[7] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoline core. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. For a highly conjugated system like this, with electron-donating amine and methoxy groups, we expect distinct absorption bands corresponding to π → π* transitions.[8][9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Analysis & Interpretation: Quinoline and its derivatives typically exhibit multiple absorption bands. The presence of auxochromic groups (-NH₂ and -OCH₃) is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline core.

| Electronic Transition | Expected λ_max (nm) | Solvent | Rationale |

| π → π | ~240-250 | Ethanol/Methanol | High-energy transition within the aromatic system.[10] |

| π → π | ~320-340 | Ethanol/Methanol | Lower-energy transition of the extended conjugated system, shifted by auxochromes.[11] |

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The choice of ionization method is key; Electrospray Ionization (ESI) is a soft technique ideal for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-MS instrument, often coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the peak corresponding to the molecular ion.

Data Analysis & Interpretation: The primary goal is to confirm the molecular weight and formula.

| Parameter | Expected Value | Confirmation |

| Molecular Formula | C₁₀H₁₀N₂O | --- |

| Monoisotopic Mass | 174.0793 g/mol | Calculated from the molecular formula.[12] |

| Observed Ion ([M+H]⁺) | m/z 175.0866 | Confirms the molecular weight and provides strong evidence for the molecular formula via HRMS. |

A Self-Validating Workflow for Structural Integrity

The trustworthiness of our final structural assignment comes from the convergence of all spectroscopic data. No single technique is used in isolation. This integrated approach ensures the highest degree of scientific integrity.

This workflow demonstrates a logical and self-validating process. The molecular formula from MS is cross-referenced with the ¹H integration and ¹³C peak count from NMR. The functional groups identified by FT-IR are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. The electronic structure suggested by UV-Vis is consistent with the conjugated aromatic amine identified by the other methods. This synergy of techniques provides an unassailable confirmation of the structure of this compound.

References

- 1. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 8-氨基-5-甲氧基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. instanano.com [instanano.com]

- 8. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

- 11. benchchem.com [benchchem.com]

- 12. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 8-Methoxyquinolin-5-amine

An In-depth Technical Guide to 8-Methoxyquinolin-5-amine: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental chemical and physical properties, explore its reactivity with a focus on synthetic applications, and highlight its utility as a key intermediate in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this important molecule.

Introduction and Molecular Overview

This compound, also known by synonyms such as 5-Methoxy-8-quinolinamine and the "Chen Auxiliary," is a substituted quinoline derivative.[1][2][3] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the antimalarial drug primaquine.[4][5] The unique arrangement of the methoxy and amine substituents on the this compound ring system imparts specific reactivity and properties that make it a valuable tool in modern organic synthesis.

Its primary utility in recent years has been as a readily removable directing group that facilitates challenging C(sp³)–H bond activations.[2][6][7] This capability has opened new avenues for the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidones and dibenzoxazepinones.[1][6] This guide will explore the causality behind its function as a directing group, detail its synthesis, and provide a technical summary of its properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30465-68-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][8] |

| Molecular Weight | 174.20 g/mol | [3][8] |

| Appearance | Yellow to brown solid powder | [2][9] |

| Melting Point | 90-95 °C | [2][3][7] |

| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [2][6][7] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [2][6][7] |

| pKa (Predicted) | 3.98 ± 0.12 | [2][6][7] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [2][6][7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group (–OCH₃) protons, and a broad signal for the amine (–NH₂) protons. The specific chemical shifts and coupling constants of the aromatic protons provide definitive structural confirmation. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including the methoxy carbon and the eight carbons of the quinoline ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 5-amino-8-methoxyquinoline, shows characteristic absorptions for the amino group (–NH) stretches around 3300-3450 cm⁻¹.[10] Aromatic C=C stretching is observed around 1579 cm⁻¹.[10]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 8-methoxyquinoline. This precursor can be synthesized from 8-hydroxyquinoline.[10][11] The overall synthetic pathway involves nitration followed by reduction.

Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

This protocol details the reduction of the nitro intermediate to the final amine product. The nitro precursor is synthesized by treating 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acids.[10]

Materials:

-

5-Nitro-8-methoxyquinoline

-

Anhydrous Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂) source

-

Two-necked round-bottom flask

-

Rotary evaporator

Procedure:

-

In a two-necked flask under a nitrogen atmosphere, dissolve 5-nitro-8-methoxyquinoline (1 equivalent) in anhydrous ethanol.[6]

-

Carefully add the 10% Pd/C catalyst (approx. 10% by weight of the starting material).[6]

-

Replace the nitrogen atmosphere with a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for approximately 6 hours.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Rinse the filter pad with additional ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate using a rotary evaporator to yield the final product, this compound, typically as a yellow solid.[6] An 83% yield has been reported for this transformation.[6]

Causality Note: The choice of palladium on carbon as a catalyst is standard for the hydrogenation of nitro groups to amines due to its high efficiency and selectivity. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of H₂), making it a practical and high-yielding method.[6] An alternative method involves using tin dust and concentrated hydrochloric acid, which is a classic method for nitro group reduction.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and its unique ability to act as a bidentate directing group in transition metal-catalyzed reactions.

Reactivity of the Amine Group

The primary amine at the C5 position is a potent nucleophile and readily undergoes reactions typical of aromatic amines. The most significant of these is amide bond formation . This reaction is key to its application as the "Chen Auxiliary," where it is installed onto a substrate via an amide linkage.[3][6]

The "Chen Auxiliary": A Removable Directing Group for C-H Activation

A cornerstone of this molecule's utility is its role as an effective and easily removable directing group that mediates the activation of otherwise unreactive C(sp³)–H bonds.[1][2][7]

Mechanism of Action:

-

Installation: The auxiliary is attached to a carboxylic acid-containing substrate through standard amide bond formation.[6]

-

Chelation and Directed C-H Activation: The nitrogen of the quinoline ring and the oxygen of the methoxy group (or the nitrogen of the amide) can act as a bidentate ligand, coordinating to a palladium catalyst. This coordination brings the catalyst into close proximity to a specific C(sp³)–H bond (typically at the γ-position) within the substrate, enabling selective intramolecular amination.

-

Removal: After the desired transformation, the auxiliary can be cleaved under mild oxidative conditions, often using ceric ammonium nitrate (CAN) at room temperature, to reveal the final product and regenerate the free carboxylic acid.[3][6]

This strategy has proven highly effective for synthesizing complex pyrrolidones and other heterocyclic structures that are challenging to access through traditional methods.[2][3]

Applications in Medicinal and Agrochemical Chemistry

Beyond its role as a synthetic auxiliary, the 8-aminoquinoline scaffold is a key pharmacophore.

-

Antimalarial Drug Development: The related 8-amino-6-methoxyquinoline structure is a central component of antimalarial drugs like primaquine and tafenoquine.[4] This structural similarity makes this compound and its derivatives attractive starting points for the synthesis of new antimalarial agents.

-

Herbicidal Potential: Research has shown that derivatives of this compound, such as 8-methoxyquinoline-5-amino acetic acid, exhibit potent herbicidal activity.[10]

-

Multi-Target Ligands: By linking 8-aminoquinoline with natural antioxidants like lipoic or caffeic acid, researchers have developed novel compounds with antioxidant and metal-chelating properties, which are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[12]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential for safety.

-

Hazard Identification: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13] Handling should occur in a well-ventilated area or a chemical fume hood.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2–8 °C) under an inert atmosphere to prevent degradation.[2][7]

-

First Aid Measures:

Conclusion

This compound is more than just a simple chemical intermediate; it is a sophisticated molecular tool that enables powerful synthetic transformations. Its well-defined physicochemical properties, predictable reactivity, and critical role as a removable directing group for C-H activation make it an invaluable asset for researchers in organic synthesis. Furthermore, its structural relationship to known bioactive molecules ensures its continued relevance in the fields of drug discovery and agrochemical development. This guide has provided a foundational understanding of its properties and applications, intended to empower scientists to leverage this versatile compound in their research endeavors.

References

- 1. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 5-METHOXYQUINOLIN-8-AMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [m.chemicalbook.com]

- 7. Cas 30465-68-0,5-METHOXYQUINOLIN-8-AMINE | lookchem [lookchem.com]

- 8. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.leyan.com [file.leyan.com]

- 10. nnpub.org [nnpub.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

8-Methoxyquinolin-5-amine: A Cornerstone Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

In the landscape of modern synthetic chemistry, the demand for efficient and selective methods to construct complex molecular architectures is paramount. This guide delves into the discovery and application of 8-Methoxyquinolin-5-amine, a pivotal chemical intermediate that has emerged as a powerful tool in the synthesis of novel pharmaceuticals and complex organic molecules. Its unique structural and electronic properties make it an exceptional directing group for challenging C-H bond functionalization reactions, unlocking new pathways for molecular innovation. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its practical application in cutting-edge synthetic methodologies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of a Versatile Synthetic Building Block

This compound, also known as 5-amino-8-methoxyquinoline, is a heterocyclic aromatic amine that has garnered significant attention in the scientific community. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, including a range of pharmaceuticals. The strategic placement of the methoxy and amino groups on the quinoline ring system imparts unique reactivity and coordinating properties, making it an invaluable intermediate for organic synthesis.

The primary utility of this compound lies in its role as a bidentate directing group. In transition metal-catalyzed reactions, the nitrogen atom of the quinoline ring and the exocyclic amine can coordinate to a metal center, forming a stable six-membered ring palladacycle intermediate. This chelation brings the catalyst into close proximity to specific C-H bonds within a substrate, enabling their selective activation and functionalization. This directed approach to C-H activation has revolutionized the way chemists approach the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.

This guide will explore the synthesis of this key intermediate, its detailed characterization, its mechanistic role in C-H activation, and its application in the synthesis of medicinally relevant compounds.

Synthesis of this compound

The accessibility of this compound is crucial for its widespread adoption. Two primary synthetic routes have been established, starting from readily available precursors.

Synthesis from 8-Hydroxyquinoline

A common and reliable method begins with the commercially available 8-hydroxyquinoline. This multi-step synthesis involves methylation, nitration, and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 8-Methoxyquinoline

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield 8-methoxyquinoline.[1]

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

-

In a flask, mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) with cooling.

-

To the cold mixed acid, add 8-methoxyquinoline (50 mg) with shaking to dissolve. The reaction is typically complete within 10-15 minutes.

-

Pour the reaction mixture into cold water, leading to the precipitation of a yellow compound.

-

Filter the precipitate under vacuum and dry over anhydrous calcium chloride.

-

Recrystallize the solid from 95% methanol to obtain pure 5-nitro-8-methoxyquinoline (yield: 77%, melts at 115°C).[2]

Step 3: Synthesis of this compound

-

Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.

-

Add 1 g of tin dust with vigorous shaking.

-

Heat the mixture on a water bath for 1 hour until the nitro compound is consumed (monitor by TLC).

-

Cool the reaction mixture to approximately 30°C and neutralize with 40 mL of cold water.

-

Extract the product with 40 mL of chloroform.

-

The organic layer will contain the brownish solid product, which can be further purified by column chromatography. (yield: 96%).[3]

Caption: Synthesis of this compound from 8-Hydroxyquinoline.

Synthesis from 5-Chloro-2-nitroaniline

An alternative route utilizes 5-chloro-2-nitroaniline as the starting material. This approach is also efficient and provides good yields of the final product.[4]

Experimental Protocol:

A detailed, step-by-step protocol for this specific transformation is less commonly published in open literature but is cited as a viable industrial route. The key transformation involves a Skraup-type reaction or a variation thereof, where the aniline derivative is reacted with glycerol, an oxidizing agent (often the nitro group of the starting material itself), and sulfuric acid to construct the quinoline ring system.

Physicochemical & Spectroscopic Data

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 70945-35-6 | |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | 90-95 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.75 (dd, J=4.2, 1.6 Hz, 1H), 8.45 (dd, J=8.4, 1.6 Hz, 1H), 7.34 (dd, J=8.4, 4.2 Hz, 1H), 7.03 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 4.01 (s, 3H), 3.95 (br s, 2H) | Inferred from similar structures[7] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.1, 148.9, 142.3, 134.8, 129.7, 121.5, 119.8, 115.6, 108.2, 56.1 | Inferred from similar structures[7] |

| IR (KBr, cm⁻¹) | ~3450, 3300 (N-H stretch), ~1610 (C=C stretch), ~1250 (C-O stretch) | [8] |

| Mass Spectrum (EI) | m/z (%): 174 (M+, 100), 159, 131 | [9] |

The Role of this compound as a Directing Group

The true power of this compound is realized when it is employed as a directing group in transition metal-catalyzed C-H functionalization reactions. The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a metal center, such as palladium, is the cornerstone of this strategy.

Mechanism of Action

-

Amide Formation: The substrate of interest, typically a carboxylic acid, is first coupled with this compound to form a stable amide.

-

Chelation and C-H Activation: The resulting amide coordinates to a palladium(II) catalyst. This brings the metal center in close proximity to a specific C-H bond (e.g., at the β- or γ-position of an aliphatic chain or an ortho-C-H bond of an aromatic ring). This proximity facilitates the cleavage of the C-H bond and the formation of a stable palladacycle intermediate.

-

Functionalization: The palladacycle can then react with a variety of coupling partners (e.g., aryl halides, alkyl halides, olefins) in an oxidative addition and reductive elimination sequence to form a new carbon-carbon or carbon-heteroatom bond.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing the catalytic cycle to continue.

Caption: Generalized Mechanism of Pd-Catalyzed C-H Functionalization using an 8-Aminoquinoline Directing Group.

Removal of the Directing Group

A critical aspect of any directing group strategy is its efficient removal after the desired transformation. The robust amide bond formed with this compound can be challenging to cleave. However, several reliable methods have been developed.

Experimental Protocol: Oxidative Deprotection

This method converts the stable amide into a more labile imide, which can then be cleaved under milder conditions.

-

Dissolve the 8-aminoquinoline amide in a mixture of CH₂Cl₂ and MeOH at -78°C.

-

Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia for amides, sodium methoxide for esters) to cleave the imide and release the desired product.

Applications in Drug Discovery and Complex Molecule Synthesis

The versatility of this compound as a chemical intermediate is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of Antimalarial Agents

The 8-aminoquinoline scaffold is a key pharmacophore in several antimalarial drugs, such as primaquine and tafenoquine.[7] this compound serves as a valuable precursor for the synthesis of novel analogs with potentially improved efficacy and reduced side effects. For instance, it has been used in the synthesis of hybrid molecules where the 8-aminoquinoline core is linked to other pharmacophores, such as tetrazoles, to create new antimalarial candidates.[10]

Development of Herbicidal Compounds

Research has also explored the use of this compound derivatives in agriculture. For example, 8-methoxyquinoline-5-amino acetic acid, synthesized from this compound, has demonstrated potent herbicidal activity.[8]

Synthesis of N-Phthaloyl Amino Acid Derivatives

This compound is also a useful synthetic intermediate for preparing N-phthaloyl amino acid derivatives, which are important building blocks in peptide synthesis and medicinal chemistry.[5][11]

Conclusion

This compound has firmly established itself as a versatile and powerful intermediate in modern organic synthesis. Its ability to act as a robust and reliable directing group for C-H functionalization has opened up new avenues for the efficient construction of complex molecules. The synthetic accessibility of this intermediate, coupled with the development of reliable methods for its removal, ensures its continued and expanding role in both academic research and industrial drug development. As the field of C-H activation continues to evolve, the importance of well-designed directing groups like this compound will undoubtedly grow, enabling the synthesis of the next generation of therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nnpub.org [nnpub.org]

- 9. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Quinoline Skeleton of 8-Methoxyquinolin-5-amine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically significant therapeutic agents. This guide delves into the chemical intricacies and pharmacological potential of a specific, yet highly versatile, quinoline derivative: 8-Methoxyquinolin-5-amine. We will explore the synthetic accessibility of this core, its derivatization to yield compounds with potent and selective biological activities, and the underlying mechanisms of action that render these molecules promising candidates for anticancer and antimalarial drug development. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the this compound skeleton in their drug discovery endeavors.

The Quinoline Core: A Foundation of Pharmacological Diversity

The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, imparts a unique combination of physicochemical properties that are highly amenable to drug design. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom introduces a site for hydrogen bonding and can influence the compound's basicity and solubility. The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.

The inherent biological activities of quinoline derivatives are vast and well-documented, encompassing antibacterial, antiviral, anticancer, and antimalarial properties. This broad spectrum of activity underscores the remarkable versatility of the quinoline scaffold and its capacity to interact with a diverse array of biological targets.

This compound: A Key Intermediate with Latent Potential

This compound emerges as a particularly interesting starting material for drug design. The presence of the methoxy group at the 8-position and the amino group at the 5-position offers distinct advantages:

-

Modulation of Physicochemical Properties: The methoxy group, an electron-donating group, can influence the electron density of the aromatic system, impacting its reactivity and interactions with biological targets. It can also enhance metabolic stability. The amino group provides a key handle for further synthetic modifications and can act as a hydrogen bond donor.

-

Strategic Vector for Derivatization: The amino group at the 5-position serves as a versatile nucleophile, enabling a wide range of chemical transformations to introduce diverse side chains and pharmacophores. This strategic placement allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Biological Relevance: The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs, with primaquine being a prominent example. The methoxy substituent can further modulate this activity and influence the compound's pharmacokinetic profile.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in harnessing its therapeutic potential. The following protocols, adapted from established literature, provide a reliable foundation for laboratory synthesis.

Synthesis of 8-Methoxyquinoline

The journey often begins with the commercially available 8-hydroxyquinoline.

Protocol 1: Methylation of 8-Hydroxyquinoline

-

Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 1.2 eq), to the solution.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the stirring mixture.

-

Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 8-methoxyquinoline.

Synthesis of 5-Nitro-8-methoxyquinoline

Nitration of the activated 8-methoxyquinoline ring preferentially occurs at the 5-position.

Protocol 2: Nitration of 8-Methoxyquinoline

-

Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.

-

Substrate Addition: Slowly add 8-methoxyquinoline (1.0 eq) to the cold nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: Continue stirring the reaction mixture at low temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice, which will cause the precipitation of the nitro product.

-

Filtration and Washing: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.

-

Recrystallization: Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like ethanol to obtain the purified product.

Synthesis of this compound

The final step to the core molecule involves the reduction of the nitro group.

Protocol 3: Reduction of 5-Nitro-8-methoxyquinoline

-

Suspension: Suspend 5-nitro-8-methoxyquinoline (1.0 eq) in a solvent such as ethanol or methanol.

-

Reducing Agent: Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or catalytic hydrogenation (H₂/Pd-C). For the tin chloride method, the reaction is typically performed in the presence of concentrated hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up (for SnCl₂ method): If using tin(II) chloride, basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Therapeutic Applications and Mechanism of Action

The this compound scaffold has shown significant promise in the development of anticancer and antimalarial agents.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.

Derivatives of 8-methoxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases within the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-methoxyquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 8-methoxyquinoline derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative Data: Anticancer Activity of 8-Methoxyquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) | HCT116 (Colon) | 0.33 | |

| MMNC | Caco-2 (Colon) | 0.51 | |

| MMNC | AGS (Gastric) | 3.6 | |

| MMNC | PANC-1 (Pancreatic) | 18.4 | |

| MMNC | SMMC-7721 (Liver) | 9.7 | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to Cisplatin/Doxorubicin |

Antimalarial Activity: A Legacy and a Future

The 8-aminoquinoline scaffold is the foundation of the only class of drugs, including primaquine and tafenoquine, that can eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malaria relapse. The proposed mechanism of action for 8-aminoquinolines involves a metabolic activation process.

Proposed Mechanism of Action for 8-Aminoquinoline Antimalarials

Caption: Proposed metabolic activation and mechanism of action of 8-aminoquinoline antimalarials.

The parent 8-aminoquinoline drug is metabolized by host cytochrome P450 enzymes, primarily CYP2D6, into reactive intermediates. These metabolites are then thought to undergo redox cycling within the parasite, facilitated by parasite-specific enzymes like ferredoxin-NADP+ reductase (PfFNR) and cytochrome P450 reductase (PfCPR). This process generates reactive oxygen species (ROS), which induce oxidative stress and lead to parasite death.

Derivatives of this compound are being explored to improve the efficacy and safety profile of traditional 8-aminoquinolines. Modifications to the scaffold can influence metabolic stability, reduce the potential for hemolysis in G6PD-deficient individuals, and enhance activity against drug-resistant parasite strains.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain attached to the 5-amino group. Key SAR observations include:

-

Substituents on the Quinoline Ring: The presence and nature of substituents on the quinoline core can significantly impact activity. For example, in a series of antibacterial quinolones, a 6-fluoro substituent was found to be beneficial for activity.

-

Side Chain Modifications: The length, flexibility, and functional groups of the side chain attached to the 5-amino group are critical for target engagement and pharmacokinetic properties. In antimalarial 8-aminoquinolines, the nature of the diamine side chain is crucial for both efficacy and toxicity.

-

Hybrid Molecules: The incorporation of other pharmacophores, such as sulfonamides or triazoles, can lead to hybrid molecules with enhanced or novel biological activities.

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and a deeper understanding of target-protein interactions to design more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for novel compounds to guide further optimization.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies early in the drug discovery process to identify candidates with favorable drug-like properties.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological potential of the quinoline nucleus, provides a robust platform for the development of novel anticancer and antimalarial drugs. By leveraging a thorough understanding of its chemistry, biological activities, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable molecular framework.

Topic: Initial Synthesis and Herbicidal Potential of 8-Methoxyquinolin-5-amine Derivatives

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery of novel chemical scaffolds with unique modes of action. Quinoline derivatives, a prominent class of nitrogen-containing heterocycles, have demonstrated a wide spectrum of biological activities, including promising herbicidal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and herbicidal evaluation of derivatives based on the 8-methoxyquinolin-5-amine core. We delve into the rationale behind the multi-step synthesis, starting from the readily available 8-hydroxyquinoline, and explore the derivatization to compounds such as 8-methoxyquinoline-5-amino acetic acid. Detailed experimental protocols, causality-driven explanations for methodological choices, and a discussion of structure-activity relationships (SAR) are presented to equip researchers with the foundational knowledge required to explore this chemical class for next-generation agrochemicals.

Introduction: The Case for Quinoline-Based Herbicides

The quinoline scaffold is a privileged structure in medicinal and agricultural chemistry, forming the backbone of numerous compounds with diverse biological effects, from antimalarial drugs like quinine to fungicides.[3][4] Its rigid, planar structure and the potential for substitution at various positions allow for fine-tuning of physicochemical properties and biological targets.[5] Quinclorac, a quinoline carboxylic acid derivative, is a commercially successful herbicide, demonstrating the scaffold's viability for weed management.[3] The exploration of novel substitution patterns on the quinoline ring is a rational strategy for identifying new herbicidal agents that may overcome existing resistance mechanisms. The this compound framework, in particular, offers multiple points for chemical modification, making it an attractive starting point for library synthesis and SAR studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is a multi-step process that begins with a common starting material, 8-hydroxyquinoline. The chosen synthetic route is designed for efficiency and high yield, relying on well-established and reliable chemical transformations.

Rationale for the Synthetic Pathway

The overall strategy involves three key transformations:

-

O-Methylation: Introduction of the methoxy group at the 8-position is crucial. This group is a strong electron-donating entity that can significantly influence the electronic properties and, consequently, the biological activity of the entire molecule.[6] Protecting the hydroxyl group as a methyl ether also prevents unwanted side reactions in the subsequent nitration step.

-

Regioselective Nitration: The introduction of a nitro group is a strategic step to enable the final amine functionality. The methoxy group at C8 is an ortho-, para-director, guiding the electrophilic nitration to the C5 position. This regioselectivity is critical for obtaining the desired isomer.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to the primary amine. This amine group serves as a key functional handle for subsequent derivatization, allowing for the introduction of a wide range of substituents to explore the chemical space for herbicidal activity.

Visualizing the Core Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

-

Rationale: This step employs a standard Williamson ether synthesis. Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl of 8-hydroxyquinoline, forming a phenoxide ion. This nucleophile then attacks the electrophilic methyl iodide to form the ether. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.

-

Procedure:

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol).[7]

-

Add methyl iodide (0.45 mL, 7.23 mmol) to the mixture.[7]

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify via column chromatography to obtain 8-methoxyquinoline. A reported yield is approximately 71%.[6]

-

-

Rationale: Electrophilic aromatic substitution is used here. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent over-nitration. The strong activating effect of the methoxy group ensures a rapid and high-yielding reaction.[7]

-

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a flask cooled in an ice bath.

-

To this cold mixture, add 8-methoxyquinoline (50 mg) with shaking until it dissolves.[7]

-

Allow the reaction to proceed for 10-15 minutes.

-

Pour the reaction mixture into cold water, which will cause the yellow product to precipitate.[7]

-

Filter the precipitate under vacuum and dry over anhydrous calcium chloride.

-

Recrystallize the solid from 95% methanol. A reported yield is 77%.[6][7]

-

-

Rationale: The Bechamp reduction, using a metal in acidic medium (in this case, tin and hydrochloric acid), is a classic and effective method for reducing aromatic nitro compounds to amines. The tin metal acts as the reducing agent, donating electrons in the acidic environment.

-

Procedure:

-

Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.[7]

-

Add 1 g of tin dust in portions with vigorous shaking.

-

Heat the mixture on a water bath for 1 hour, or until the disappearance of the yellow nitro compound is observed.[7]

-

Cool the reaction mixture and neutralize carefully with a concentrated base solution (e.g., NaOH) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

-

Purify the resulting solid by column chromatography or recrystallization. A high yield of 96% has been reported for this step.[7]

-

Derivatization and Herbicidal Potential

The primary amine at the C5 position is a versatile handle for creating a library of derivatives. As a proof of concept, the synthesis of an N-alkylated carboxylic acid derivative is presented, which has shown herbicidal efficacy.[8][9]

Synthesis of 8-Methoxyquinoline-5-amino Acetic Acid

-

Rationale: This reaction is a nucleophilic substitution where the amino group of this compound attacks the electrophilic carbon of monochloroacetic acid. The reaction is conducted in a basic medium (sodium carbonate solution) to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can facilitate the reaction.

-

Procedure:

-

Dissolve this compound (0.041 g) in 20 mL of 5% sodium carbonate solution.[7]

-

Add monochloroacetic acid (0.025 g) to the mixture.

-

Stir the reaction medium for 3 hours at room temperature.[7]

-

Neutralize the solution with concentrated hydrochloric acid, which will precipitate the product.

-

Filter the whitish solid, dry it, and recrystallize from methanol. A yield of approximately 61% has been reported.[7]

-

Visualizing the Derivatization Workflow

Caption: Derivatization of the core amine to an acetic acid analog.

Evaluation of Herbicidal Potential

The ultimate test of these novel compounds is their ability to control plant growth. Standardized bioassays are essential for quantifying herbicidal activity.

-

Protocol: Post-Emergence Foliar Spray Assay

-

Plant Cultivation: Grow target weed species (e.g., barnyard grass, pigweed) and a crop species (e.g., rice, soybean) in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.

-

Compound Formulation: Dissolve the synthesized compound in a suitable solvent (e.g., acetone or DMSO) and prepare a series of concentrations by diluting with water containing a surfactant (e.g., Tween 20) to ensure even leaf coverage.

-

Application: Spray the formulations evenly onto the foliage of the test plants until runoff. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).

-

Observation & Data Collection: Maintain the plants in the greenhouse for a set period (e.g., 1-2 weeks). Assess herbicidal effects visually (e.g., chlorosis, necrosis, growth inhibition) and quantitatively. For the synthesized 8-methoxyquinoline-5-amino acetic acid, a study reported that weeds had dried completely after 11 days of application, indicating high efficacy.[7][8][9]

-

Data Analysis: Determine the dose required to cause 50% inhibition of growth (GR₅₀) or 50% mortality (LD₅₀) for each species.

-

Data Summary

The following table summarizes the key outcomes for the synthesis described.

| Compound | Starting Material | Key Reagents | Reported Yield (%) | Physical Appearance | Herbicidal Activity Note |

| 8-Methoxyquinoline | 8-Hydroxyquinoline | CH₃I, K₂CO₃ | ~71%[6] | Pale yellow crystalline | N/A (Intermediate) |

| 5-Nitro-8-methoxyquinoline | 8-Methoxyquinoline | HNO₃, H₂SO₄ | 77%[6][7] | Yellow compound | N/A (Intermediate) |

| This compound | 5-Nitro-8-methoxyquinoline | Sn, HCl | 96%[7] | Brownish solid | N/A (Intermediate) |

| 8-Methoxyquinoline-5-amino Acetic Acid | This compound | ClCH₂COOH, Na₂CO₃ | ~61%[7] | Whitish solid | Weeds dried completely in 11 days[7][8] |

Structure-Activity Relationships (SAR) and Future Directions

While the data on this specific subclass is nascent, broader SAR studies on quinoline herbicides provide valuable insights.[5] The activity of 8-methoxyquinoline-5-amino acetic acid suggests that introducing an acidic side chain at the C5 amino position is a favorable modification.[8]

Key areas for future exploration include:

-

Side Chain Variation: Replacing the acetic acid moiety with longer alkyl chains, different functional groups (amides, esters, sulfonamides), or aromatic rings could modulate lipophilicity and target interaction.

-

Substitution at C2 and C4: The pyridine ring of the quinoline nucleus is another key area for modification. Introducing small alkyl or halogen groups could influence the herbicidal spectrum and potency.

-

Mechanism of Action Studies: The observed herbicidal activity warrants investigation into the molecular mechanism. Quinoline-based compounds are known to inhibit various biological processes, including photosynthesis by inhibiting the oxygen evolution rate in chloroplasts.[10][11] Determining the specific target of these novel derivatives is a critical next step.

Conclusion

The this compound scaffold represents a promising and synthetically accessible starting point for the development of new herbicidal agents. The straightforward, high-yielding synthesis of the core intermediate and the demonstrated efficacy of a simple acetic acid derivative underscore the potential of this compound class. This guide provides the foundational protocols and scientific rationale necessary for researchers to build upon this work, synthesize diverse libraries of derivatives, and conduct rigorous biological evaluations to uncover the next generation of effective weed management solutions.

References

- 1. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nnpub.org [nnpub.org]

- 8. [PDF] Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Journal of Advance Research in Applied Science (ISSN 2208-2352) [nnpub.org]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

Introduction: Unveiling 8-Methoxyquinolin-5-amine, a Versatile Synthetic Building Block

An In-Depth Technical Guide to 8-Methoxyquinolin-5-amine Powder for Advanced Research and Development

This compound, also known by synonyms such as 5-Methoxy-8-quinolinamine, is a substituted quinoline derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a quinoline core, a methoxy group, and a primary amine, impart valuable chemical properties that are leveraged by researchers and drug development professionals. The quinoline skeleton itself is a well-established pharmacophore present in numerous clinically effective drugs.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound powder. It delves into its synthesis, reactivity, and applications, with a particular focus on its role as an effective and removable directing group that facilitates challenging C-H bond activations.[2][3] The information herein is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this versatile compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound powder are critical for its application in experimental settings. These properties dictate its solubility, stability, and reactivity. A summary of these key parameters is presented below.

| Property | Value | Source(s) |

| CAS Number | 30465-68-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][5][6] |

| Molecular Weight | 174.20 g/mol | [2][5][6] |

| Appearance | Powder | [3] |

| Melting Point | 90-95 °C | [3][4] |

| Boiling Point | 355.7 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.98 ± 0.12 (Predicted) | [3][4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][4] |

Chemical Structure and Spectroscopic Profile

The structural arrangement of this compound dictates its chemical behavior and is confirmed through various spectroscopic techniques.

Chemical Identifiers:

-

SMILES: NC1=CC=C(OC)C2=CC=CN=C21[2]

-

InChI: 1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3[2]

-

InChI Key: MFLLTRMMFHENCM-UHFFFAOYSA-N[2]

Spectroscopic Analysis: While specific spectra are database-dependent[7], the key functional groups of this compound give rise to characteristic spectroscopic signals:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the methoxy group, and C=N/C=C stretching vibrations from the quinoline aromatic ring system.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-